molecular formula C13H14ClNO2 B13709398 8-Chloro-5-methoxy-2-propylquinolin-4-ol CAS No. 1189105-70-1

8-Chloro-5-methoxy-2-propylquinolin-4-ol

Cat. No.: B13709398
CAS No.: 1189105-70-1
M. Wt: 251.71 g/mol
InChI Key: FUZYWIISAJQQDK-UHFFFAOYSA-N
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Description

8-Chloro-5-methoxy-2-propylquinolin-4-ol is a chemical compound with the molecular formula C13H14ClNO2 and a molecular weight of 251.71 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 8-Chloro-5-methoxy-2-propylquinolin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 8-chloroquinoline with 5-methoxy-2-propylphenol under specific reaction conditions. The reaction typically requires the use of a catalyst and a suitable solvent to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

8-Chloro-5-methoxy-2-propylquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield quinolin-4-one derivatives, while substitution reactions can introduce different functional groups onto the quinoline ring .

Scientific Research Applications

8-Chloro-5-methoxy-2-propylquinolin-4-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer. Additionally, the compound is used in the pharmaceutical industry for drug development and formulation .

Mechanism of Action

The mechanism of action of 8-Chloro-5-methoxy-2-propylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

8-Chloro-5-methoxy-2-propylquinolin-4-ol can be compared with other similar compounds, such as 4-Chloro-8-methoxy-2-methylquinoline and 8-Amino-5-methoxyquinoline. These compounds share structural similarities but differ in their functional groups and biological activities. For instance, 4-Chloro-8-methoxy-2-methylquinoline has a methyl group instead of a propyl group, which may affect its chemical reactivity and biological properties. Similarly, 8-Amino-5-methoxyquinoline has an amino group, which can influence its interaction with biological targets .

Properties

CAS No.

1189105-70-1

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

8-chloro-5-methoxy-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C13H14ClNO2/c1-3-4-8-7-10(16)12-11(17-2)6-5-9(14)13(12)15-8/h5-7H,3-4H2,1-2H3,(H,15,16)

InChI Key

FUZYWIISAJQQDK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(C=CC(=C2N1)Cl)OC

Origin of Product

United States

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